Marsformoxid B

Übersicht

Beschreibung

Marsformoxide B is a natural product found in Ficus fistulosa . It has a molecular formula of C32H50O3 . The compound is a type of triterpenoid .

Molecular Structure Analysis

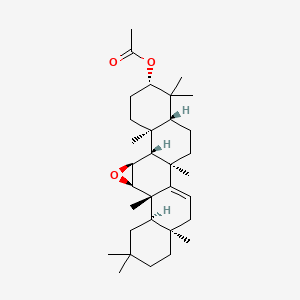

The molecular structure of Marsformoxide B consists of a complex arrangement of carbon, hydrogen, and oxygen atoms. The exact structure can be represented by the SMILES string: CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C5(C3=CCC6(C5CC(CC6)(C)C)C)C)C)C .

Physical and Chemical Properties Analysis

Marsformoxide B is a powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 482.8 g/mol .

Wissenschaftliche Forschungsanwendungen

Urease-Hemmung

Marsformoxid B hat ein signifikantes Potenzial zur Hemmung der Urease gezeigt {svg_1} {svg_2}. Urease ist ein Enzym, das die Hydrolyse von Harnstoff zu Kohlendioxid und Ammoniak katalysiert. Die Hemmung von Urease kann bei der Behandlung verschiedener Harnwegsinfektionen vorteilhaft sein.

Antibakterielle Aktivität

Die Verbindung zeigte auch eine signifikante antibakterielle Aktivität gegen S. typhi und P. mirabilis {svg_3} {svg_4}. Diese Bakterien sind bekanntermaßen die Ursache für Typhus bzw. Harnwegsinfektionen. Daher könnte this compound möglicherweise bei der Entwicklung neuer antibakterieller Wirkstoffe verwendet werden.

Phytochemische Studien

This compound wurde aus den Früchten von Alstonia scholaris isoliert, einer Pflanze, die für ihre Vielzahl an bioaktiven Eigenschaften bekannt ist {svg_5} {svg_6}. Dies deutet darauf hin, dass this compound eine Rolle bei den medizinischen Eigenschaften der Pflanze spielen könnte, zu denen Antituberkulose-, zytotoxische, Antiasthma-, Antioxidations-, Antimalaria-, Hepatoprotektiv- und Antikrebswirkungen gehören {svg_7} {svg_8}.

Wirkmechanismus

Target of Action

It’s worth noting that compounds isolated from similar sources have shown significant urease inhibitory potential

Mode of Action

It’s known that marsformoxide b is a natural product with potential biological activity . More studies are required to elucidate the precise interaction of Marsformoxide B with its targets and the resulting changes.

Biochemical Pathways

It’s known that similar compounds have shown significant urease inhibitory potential

Result of Action

mirabilis . This suggests that Marsformoxide B might have similar effects, but more research is needed to confirm this.

Biochemische Analyse

Biochemical Properties

Marsformoxide B plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in DNA synthesis. It has been shown to inhibit DNA polymerase, thereby preventing the replication of DNA in tumor cells . Additionally, Marsformoxide B interacts with topoisomerase enzymes, which are essential for DNA unwinding and replication. These interactions result in the stabilization of the DNA-topoisomerase complex, leading to the inhibition of DNA synthesis and cell death .

Cellular Effects

Marsformoxide B exerts significant effects on various types of cells and cellular processes. In tumor cell lines, it induces apoptosis by activating caspase enzymes, which are crucial for programmed cell death . Marsformoxide B also influences cell signaling pathways, particularly the p53 pathway, which is known for its role in regulating the cell cycle and apoptosis. Furthermore, Marsformoxide B affects gene expression by downregulating the expression of anti-apoptotic genes and upregulating pro-apoptotic genes . It also impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and energy depletion in cancer cells .

Molecular Mechanism

The molecular mechanism of Marsformoxide B involves its binding interactions with DNA and enzymes. Marsformoxide B binds to the minor groove of DNA, causing structural distortions that inhibit the binding of DNA polymerase and other replication machinery . Additionally, Marsformoxide B acts as a topoisomerase inhibitor by stabilizing the DNA-topoisomerase complex, preventing the re-ligation of DNA strands and leading to the accumulation of DNA breaks . This results in the activation of the DNA damage response pathway and subsequent cell death. Marsformoxide B also modulates gene expression by interacting with transcription factors and chromatin remodeling proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Marsformoxide B change over time. Initially, Marsformoxide B induces rapid DNA damage and activation of the DNA damage response pathway . Over time, the compound’s stability and degradation become critical factors in its long-term effects. Marsformoxide B is relatively stable under laboratory conditions, with a shelf life of up to two years when stored properly . Prolonged exposure to light and air can lead to its degradation and reduced efficacy . Long-term studies have shown that continuous exposure to Marsformoxide B results in sustained inhibition of DNA synthesis and persistent activation of apoptotic pathways in cancer cells .

Dosage Effects in Animal Models

The effects of Marsformoxide B vary with different dosages in animal models. At low doses, Marsformoxide B exhibits cytotoxic activity against tumor cells without causing significant toxicity to normal cells . At higher doses, Marsformoxide B can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects. Studies in animal models have shown that Marsformoxide B has a narrow therapeutic window, necessitating careful dosage optimization to maximize its anticancer efficacy while minimizing toxicity .

Metabolic Pathways

Marsformoxide B is involved in several metabolic pathways, particularly those related to DNA synthesis and repair. It interacts with enzymes such as DNA polymerase and topoisomerase, inhibiting their activity and leading to the accumulation of DNA damage . Marsformoxide B also affects metabolic flux by inhibiting key metabolic enzymes, resulting in reduced ATP production and energy depletion in cancer cells . Additionally, Marsformoxide B influences the levels of metabolites involved in nucleotide synthesis, further contributing to its cytotoxic effects .

Transport and Distribution

Marsformoxide B is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells . Marsformoxide B is known to localize in the nucleus, where it exerts its effects on DNA synthesis and repair . Additionally, Marsformoxide B can accumulate in specific tissues, such as the liver and kidneys, where it may exert toxic effects at high doses .

Subcellular Localization

The subcellular localization of Marsformoxide B is primarily in the nucleus, where it interacts with DNA and enzymes involved in DNA synthesis and repair . Marsformoxide B contains targeting signals that direct it to the nucleus, allowing it to exert its cytotoxic effects on tumor cells . Post-translational modifications, such as phosphorylation, may also play a role in the subcellular localization and activity of Marsformoxide B . The nuclear localization of Marsformoxide B is crucial for its ability to inhibit DNA synthesis and induce apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

[(1S,2R,4S,5R,6S,9S,11R,14R,18R,23R)-1,6,10,10,14,18,21,21-octamethyl-3-oxahexacyclo[13.8.0.02,4.05,14.06,11.018,23]tricos-15-en-9-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O3/c1-19(33)34-23-12-15-30(7)20(28(23,4)5)11-14-31(8)21-10-13-29(6)17-16-27(2,3)18-22(29)32(21,9)26-24(35-26)25(30)31/h10,20,22-26H,11-18H2,1-9H3/t20-,22+,23-,24-,25+,26-,29-,30-,31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGCRIPTNFPMGC-YGEHHLFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C5(C3=CCC6(C5CC(CC6)(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]5(C3=CC[C@@]6([C@H]5CC(CC6)(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Marsformoxide B and where has it been found?

A1: Marsformoxide B is a triterpenoid compound first isolated from the plant Marsdenia formosana []. It has also been identified in the petroleum ether extract of Cirsium setosum [].

Q2: What is the difference between Marsformoxide A and Marsformoxide B?

A2: While both are triterpenoid compounds found in Marsdenia formosana, they exhibit slight structural differences. Research indicates that these differences are stereochemical, meaning they differ in the 3D arrangement of atoms despite having the same molecular formula []. The exact stereochemical variations haven't been detailed in the provided abstracts.

Q3: Are there any spectroscopic data available for Marsformoxide B?

A3: While the abstracts don't provide specific spectroscopic data, they mention the use of spectroscopic methods for structural elucidation [, ]. This likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), common tools for determining the structure and properties of organic compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.